OrfamideB

Übersicht

Beschreibung

Orfamid B ist ein zyklisches Lipodepsipeptid, das von nicht-ribosomalen Peptidsynthetasen in verschiedenen Pseudomonas-Arten produziert wird . Es gehört zu einer Gruppe von strukturell ähnlichen zyklischen Lipopeptiden, die als Orfamid-Gruppe bezeichnet werden . Orfamid B wurde erstmals als Nebenbestandteil aus Pseudomonas protegens Pf-5 extrahiert . Diese Verbindung hat eine signifikante biologische Aktivität gezeigt, darunter antimikrobielle und insektizide Eigenschaften .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Orfamid B wird von nicht-ribosomalen Peptidsynthetasen in Pseudomonas-Arten synthetisiert . Die Biosynthese beinhaltet die Zusammenlagerung von Aminosäuren und Fettsäuren zu einer zyklischen Struktur durch Peptidbindungen und Esterbindungen . Die große Größe der Gene, die die nicht-ribosomalen Peptidsynthetasen kodieren, die für die Biosynthese von zyklischen Lipopeptiden verantwortlich sind, macht die Komplementierung von Mutanten extrem schwierig .

Industrielle Produktionsverfahren: Die industrielle Produktion von Orfamid B beinhaltet die Kultivierung von Pseudomonas-Arten in Bioreaktoren unter kontrollierten Bedingungen. Der Produktionsprozess beinhaltet die Optimierung des Wachstumsmediums, der Temperatur, des pH-Wertes und der Belüftung, um den Ertrag an Orfamid B zu maximieren . Die Verbindung wird dann mit chromatographischen Verfahren extrahiert und gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen: Orfamid B unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Oxidation . Die zyklische Struktur der Verbindung macht sie anfällig für Hydrolyse, was zur Bildung linearer Peptide führt . Oxidationsreaktionen können den Fettsäure-Schwanz und die Aminosäurereste modifizieren und so die biologische Aktivität der Verbindung verändern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Orfamid B verwendet werden, sind Säuren und Basen für die Hydrolyse und Oxidationsmittel für die Oxidation . Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um den Abbau der Verbindung zu verhindern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die durch die Hydrolyse von Orfamid B gebildet werden, sind lineare Peptide . Oxidationsreaktionen können zur Bildung von hydroxylierten und oxidierten Derivaten von Orfamid B führen .

Wissenschaftliche Forschungsanwendungen

Orfamid B hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen aufgrund seiner antimikrobiellen und insektiziden Eigenschaften . In der Chemie wird es als Modellverbindung verwendet, um die Biosynthese und die Struktur-Aktivitäts-Beziehungen von zyklischen Lipopeptiden zu untersuchen . In der Biologie wird Orfamid B verwendet, um die Mechanismen mikrobieller Interaktionen und Pflanzen-Mikroben-Interaktionen zu untersuchen . In der Industrie wird Orfamid B für seinen potenziellen Einsatz in Biokontrollmitteln für eine nachhaltige Landwirtschaft untersucht .

Wirkmechanismus

Orfamid B entfaltet seine Wirkung durch die Störung der Zellmembranen von Zielorganismen . Die Verbindung interagiert mit der Lipiddoppelschicht und verursacht eine Membran-Destabilisierung und Zelllyse . Die molekularen Zielstrukturen von Orfamid B umfassen Membranproteine und Lipide . Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Aktivierung von abwehrbezogenen Genen und die Induktion von systemischer Resistenz in Pflanzen .

Analyse Chemischer Reaktionen

Types of Reactions: Orfamide B undergoes various chemical reactions, including hydrolysis and oxidation . The compound’s cyclic structure makes it susceptible to hydrolysis, leading to the formation of linear peptides . Oxidation reactions can modify the fatty acid tail and amino acid residues, altering the compound’s biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of Orfamide B include acids and bases for hydrolysis and oxidizing agents for oxidation . The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from the hydrolysis of Orfamide B are linear peptides . Oxidation reactions can lead to the formation of hydroxylated and oxidized derivatives of Orfamide B .

Wissenschaftliche Forschungsanwendungen

Orfamide B has a wide range of scientific research applications due to its antimicrobial and insecticidal properties . In chemistry, it is used as a model compound to study the biosynthesis and structure-activity relationships of cyclic lipopeptides . In biology, Orfamide B is used to investigate the mechanisms of microbial interactions and plant-microbe interactions . In industry, Orfamide B is explored for its potential use in biocontrol agents for sustainable agriculture .

Wirkmechanismus

Orfamide B exerts its effects by disrupting the cell membranes of target organisms . The compound interacts with the lipid bilayer, causing membrane destabilization and cell lysis . The molecular targets of Orfamide B include membrane proteins and lipids . The pathways involved in its mechanism of action include the activation of defense-related genes and the induction of systemic resistance in plants .

Vergleich Mit ähnlichen Verbindungen

Orfamid B ist Teil der Orfamid-Gruppe, zu der auch andere zyklische Lipopeptide wie Orfamid A und Orfamid C gehören . Orfamid B unterscheidet sich von Orfamid A durch eine Substitution von Valin für D-Alloisoleucin an der vierten Position der Peptidkette . Orfamid C unterscheidet sich von Orfamid A durch das Vorhandensein verschiedener Aminosäurereste . Die einzigartigen strukturellen Merkmale von Orfamid B tragen zu seiner unterschiedlichen biologischen Aktivität und Spezifität bei .

Liste ähnlicher Verbindungen:- Orfamid A

- Orfamid C

- Sessilin

- Clp1391

Orfamid B zeichnet sich durch seine spezifische Aminosäurezusammensetzung und seinen Fettsäure-Schwanz aus, die zu seinen einzigartigen biologischen Eigenschaften beitragen .

Biologische Aktivität

Orfamide B is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species. This compound has garnered attention due to its significant biological activities, particularly its antimicrobial and insecticidal properties. It primarily targets a range of organisms such as fungi, oomycetes, nematodes, and protozoa, making it a valuable candidate for agricultural applications and biocontrol strategies.

Antimicrobial Properties

Orfamide B exhibits potent antifungal activity against several pathogenic fungi. Research indicates that it disrupts critical fungal processes essential for infection and growth. For example, it has been shown to inhibit the formation of appressoria in Magnaporthe oryzae, which is crucial for rice blast disease development. Additionally, it demonstrates strong activity against Rhizoctonia solani, leading to significant inhibition of mycelial growth .

The mechanism by which Orfamide B exerts its biological effects involves several pathways:

- Cell Membrane Disruption : Orfamide B interacts with fungal cell membranes, leading to cell lysis and death. This is particularly evident in its action against oomycete zoospores, where it causes lysis and prevents further infection.

- Induction of Systemic Resistance : In plants, Orfamide B can induce systemic resistance against certain pathogens, enhancing the plant's overall defense mechanisms .

- Biochemical Pathways : The compound affects various biochemical pathways within target organisms, including those involved in cellular integrity and growth regulation.

Insecticidal Properties

In addition to its antifungal activity, Orfamide B has shown insecticidal properties. It acts as a deterrent against certain pests, potentially reducing crop damage and improving yield in agricultural settings.

Case Study 1: Efficacy Against Rhizoctonia solani

A study conducted on the efficacy of Orfamide B against Rhizoctonia solani demonstrated that treatment with the compound resulted in:

| Concentration (µg/ml) | Mycelial Growth Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This dose-dependent response highlights the potential of Orfamide B as a biocontrol agent in managing fungal diseases .

Case Study 2: Induction of Plant Resistance

In another study focusing on the application of Orfamide B in agricultural practices, researchers observed that plants treated with Orfamide B exhibited enhanced resistance to subsequent infections by Phytophthora species. The findings indicated a significant reduction in disease severity compared to untreated controls:

| Treatment | Disease Severity Score (1-5) |

|---|---|

| Control | 4.5 |

| Orfamide B (50 µg/ml) | 2.0 |

These results suggest that Orfamide B not only acts directly on pathogens but also primes plant defenses against future attacks .

Pharmacokinetics and Environmental Factors

The production and efficacy of Orfamide B are influenced by environmental conditions such as temperature, pH, and nutrient availability. Pseudomonas species can modulate their production of Orfamide B in response to these factors, optimizing their biocontrol capabilities under varying environmental scenarios .

Eigenschaften

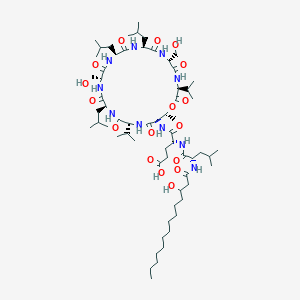

IUPAC Name |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMIEPCWEZBKGP-YBDOJXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112N10O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Orfamide B against plant pathogens?

A1: While the exact mechanism remains to be fully elucidated, research suggests that Orfamide B, along with other Orfamides, displays antifungal activity through multiple modes of action. One key mechanism involves disrupting the development of fungal structures essential for infection. For instance, Orfamides have been observed to inhibit the formation of appressoria in Magnaporthe oryzae, a crucial step in rice blast infection []. Additionally, Orfamides exhibit strong activity against Rhizoctonia solani, causing significant mycelial growth inhibition [, ]. This inhibitory effect appears to be dose-dependent and potentially involves the disruption of fungal cell membranes, although further research is needed to confirm this [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.